Teriflunomide
Overview
Description
Synthesis Analysis
Teriflunomide's synthesis involves a novel methodology utilizing hydrotropes as a reaction medium. This method has demonstrated effectiveness in yielding high-quality teriflunomide under varied temperature conditions, showcasing an innovative approach to synthesizing active pharmaceutical ingredients (Surve et al., 2015).
Molecular Structure Analysis
The molecular structure of teriflunomide has been explored through carbon-13 synthesis and NMR spectroscopic evaluation, leading to a better understanding of its geometric isomerism. This research provides insights into the E/Z ratio of teriflunomide in different matrices, contributing to a deeper understanding of its molecular configuration (Kurz et al., 2020).
Chemical Reactions and Properties
Teriflunomide's primary chemical property is its ability to inhibit the enzyme dihydroorotate dehydrogenase, essential for pyrimidine synthesis. This inhibition is crucial for its action in reducing the proliferation of activated lymphocytes, a key factor in its therapeutic application in MS (Bar-Or et al., 2014).
Physical Properties Analysis
While specific studies detailing the physical properties of teriflunomide, such as solubility, melting point, and molecular weight, were not identified in the current literature search, these properties are critical for drug formulation and delivery. The pharmacokinetics and bioavailability of teriflunomide are influenced by its physical properties, affecting its efficacy and safety profile (Wiese et al., 2013).
Chemical Properties Analysis
The chemical properties of teriflunomide, including its stability and reactivity, play a vital role in its mechanism of action. Its ability to selectively inhibit pyrimidine synthesis without inducing cell death allows for a targeted approach to reducing lymphocyte proliferation, underlying its therapeutic use in MS. These properties are central to understanding how teriflunomide modulates immune responses and provides clinical benefits to patients with MS (Bar-Or et al., 2014).
Scientific Research Applications
Application in Experimental Autoimmune Myasthenia Gravis (EAMG)
- Scientific Field : Cellular and Molecular Neurobiology .
- Summary of the Application : Teriflunomide was tested in a murine EAMG model, an autoantibody-mediated autoimmune disease characterized by skeletal muscle weakness .
- Methods of Application : EAMG was induced by immunizations with recombinant acetylcholine receptor (AChR). Teriflunomide treatment (10 mg/kg/day, intraperitoneal) was initiated to one group of mice following the third immunization and continued for 5 weeks .
- Results or Outcomes : Teriflunomide significantly reduced clinical disease scores and the absolute numbers of CD4+ T cells and some of their cytokine-producing subgroups (IFN-γ, IL 2, IL22, IL-17A, GM-CSF) in the spleen and the lymph nodes. The thymic CD4+ T cells were also significantly reduced .
Application in Relapsing–Remitting Multiple Sclerosis (RRMS)
- Scientific Field : Neurology .
- Summary of the Application : Teriflunomide is a disease-modifying immunomodulatory drug with anti-inflammatory properties that selectively and reversibly inhibits the mitochondrial enzyme dihydro-orotate dehydrogenase, with consequent inhibition of de novo pyrimidine synthesis and reduced lymphocyte proliferation .
- Methods of Application : Teriflunomide is administered orally and has been tested in randomized controlled trials (RCTs) and real-world settings .
- Results or Outcomes : Teriflunomide provided significantly better efficacy than placebo in terms of improvements in clinical outcomes (such as reduced annualized relapse rates, prevention of disability progression) and/or MRI-assessed disease activity measures .
Application in Radiologically Isolated Syndrome (RIS)
- Scientific Field : Neurology .
- Summary of the Application : Teriflunomide was tested in a clinical trial for patients with Radiologically Isolated Syndrome (RIS), a condition where MRI scans show changes that suggest MS, but there are no symptoms .
- Methods of Application : The TERIS randomized clinical trial was conducted to test the efficacy of Teriflunomide in preventing a first clinical demyelinating event .
- Results or Outcomes : Treatment with Teriflunomide resulted in an unadjusted risk reduction of 63% and an adjusted risk reduction of 72%, relative to placebo, in preventing a first clinical demyelinating event .
Application in Pediatric Multiple Sclerosis
- Scientific Field : Pediatric Neurology .
- Summary of the Application : The TERIKIDS study examined the safety and efficacy of Teriflunomide in children with relapsing multiple sclerosis .
- Methods of Application : The TERIKIDS trial was a multicentre, phase 3, double-blind, parallel-group, randomized, placebo-controlled study conducted at 57 clinical centres in 22 countries .
- Results or Outcomes : The study found that Teriflunomide is safe and effective in treating pediatric multiple sclerosis .
Safety And Hazards
Teriflunomide is considered hazardous and should be handled with personal protective equipment. It should not be ingested, inhaled, or come into contact with eyes or skin . It has been associated with hepatotoxicity and teratogenicity . In clinical studies, no overall increase in the risk of serious infection was observed in teriflunomide-treated patients .
Future Directions
Teriflunomide’s mechanism of action suggests potential for further therapeutic applications. For instance, it has been identified as a promising target in the treatment of T-cell acute lymphoblastic leukemia . The availability of clinical-grade DHODH inhibitors currently in human clinical trials suggests a potential for rapidly advancing this work into the clinic .
properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893457 | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in DMSO (practically insoluble in water). | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Teriflunomide | |
CAS RN |
163451-81-8, 108605-62-5 | |
Record name | Teriflunomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERIFLUNOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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